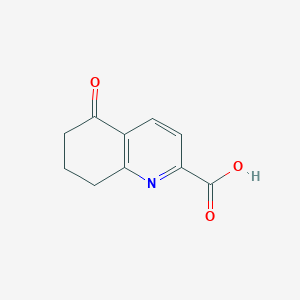
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide, also known as 3-ATMTFE, is a small molecule that has been widely studied for its potential applications in scientific research. 3-ATMTFE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of essential cell components, such as nucleic acids and proteins. In addition, it is thought to interfere with the cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have an anti-inflammatory effect, as well as an analgesic effect. Furthermore, it has been found to have an anticonvulsant effect, as well as an antifungal effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and it is not very stable in organic solvents.
Orientations Futures
There are a number of potential future directions for N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient methods of synthesis. Furthermore, further research could be conducted to develop more effective formulations for its use in laboratory experiments. Finally, further research could be conducted to develop more effective applications for its use in the medical and agricultural fields.
Méthodes De Synthèse
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide can be synthesized in a two-step process. The first step involves the synthesis of the starting material, N-(3-acetyl-4-methylthiazol-2-yl)-2,2,2-trifluoroethanamide (this compound). This can be done by reacting 3-acetyl-4-methylthiazol-2-yl chloride with 2,2,2-trifluoroethanamide in the presence of base. The second step involves the conversion of the starting material into the final product, this compound. This can be done by treating the starting material with a mixture of sodium bicarbonate and acetic acid.
Applications De Recherche Scientifique
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has been used in a variety of scientific research applications. For example, it has been used as an antifungal agent in the treatment of fungal infections. It has also been used as a fungicide in the control of plant diseases. In addition, it has been used as a herbicide in the control of weeds. Furthermore, this compound has been used as an insecticide in the control of insects.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c1-3-5(4(2)14)16-7(12-3)13-6(15)8(9,10)11/h1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMSQJRZGOGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)



![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)








